molecular formula C22H26O5 B1668212 (+)-Calanolide A CAS No. 142632-32-4

(+)-Calanolide A

Katalognummer: B1668212
CAS-Nummer: 142632-32-4
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: NIDRYBLTWYFCFV-FMTVUPSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calanolide A is a naturally occurring, tetracyclic dipyranocoumarin first isolated from the tropical tree Calophyllum lanigerum . It is recognized as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high specificity for HIV-1, showing no activity against HIV-2 within the tested concentration range . Its mechanism of action is unique among NNRTIs; studies indicate it can bind to two distinct sites on the HIV-1 reverse transcriptase enzyme—either the active site or the foscarnet binding site—but not both simultaneously . This action functions as a partially competitive inhibitor of the dNTP binding site . A key research value of Calanolide A is its demonstrated activity against a wide range of HIV-1 strains, including those resistant to other drugs such as AZT and pyridinone, as well as strains with common NNRTI-associated mutations like K103N and Y181C . This makes it a valuable tool for investigating mechanisms of drug resistance. The compound has successfully undergone Phase I clinical trials, which established a favorable safety profile and pharmacokinetic data in healthy subjects, with a half-life of approximately 20 hours . Research into its potential has expanded to include the synthesis and evaluation of novel structural analogs, such as the bioinspired pyrano[2,3-f]chromen-8-ones, to improve potency and simplify synthesis . Furthermore, its therapeutic potential is being explored beyond virology, with investigations into its anti-tumor properties and activity against Mycobacterium tuberculosis . Calanolide A is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRYBLTWYFCFV-FMTVUPSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316787
Record name (+)-Calanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142632-32-4
Record name (+)-Calanolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142632-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calanolide A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Calanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALANOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Cyclization to Chromanone 7

Chromene 4 undergoes acid-catalyzed cyclization with acetaldehyde diethyl acetal. Trifluoroacetic acid and pyridine at 160°C facilitate the formation of chromanone 7, a pivotal precursor. Alternative cyclizing agents like paraldehyde or acid catalysts such as pyridinium p-toluenesulfonate (PPTS) have also been employed, though with variable efficiency.

Luche Reduction to (±)-Calanolide A

Chromanone 7 is reduced using sodium borohydride in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol. This Luche reduction selectively produces the desired trans-dihydroxy configuration at positions 11 and 12, yielding (±)-calanolide A in 94% purity after chromatographic purification. The cerium ion moderates borohydride reactivity, preventing over-reduction or pyrone ring opening observed in earlier attempts with plain NaBH₄.

Table 1: Key Reaction Conditions for Chromene 4 Route

Step Reagents/Conditions Yield (%)
Cyclization Acetaldehyde diethyl acetal, TFA, pyridine, 160°C 70–75
Luche Reduction NaBH₄, CeCl₃·7H₂O, EtOH, rt, 45 min 94

Five-Step Synthesis from Phloroglucinol

An alternative route starting from phloroglucinol (3 ) involves sequential transformations:

Pechmann Reaction

Phloroglucinol reacts with ethyl butyrylacetate under acidic conditions (H₂SO₄ or HCl) to form 5,7-dihydroxy-4-propylcoumarin (2 ) quantitatively.

Friedel-Crafts Acylation

Coumarin 2 is acylated with propionyl chloride in the presence of AlCl₃, yielding 4-propyl-5,7-dihydroxy-8-propionylcoumarin (5 ). This step installs the propionyl group necessary for subsequent chromenylation.

Chromenylation

Treatment of 5 with 4,4-dimethoxy-2-methylbutan-2-ol under acidic conditions generates chromene 11 , which undergoes cyclization to chromanone 18 (analogous to chromanone 7 in the patent route).

Final Reduction and Resolution

Luche reduction of chromanone 18 produces racemic calanolide A, resolved via chiral chromatography into (+)- and (−)-enantiomers. Only (+)-calanolide A exhibits anti-HIV activity, mirroring the natural product’s efficacy.

Table 2: Comparative Analysis of Synthetic Routes

Parameter Chromene 4 Route Phloroglucinol Route
Starting Material Chromene 4 Phloroglucinol
Total Steps 2 (from chromene 4) 5
Overall Yield ~70% ~40%
Key Advantage Shorter pathway Atom-economical from simple precursors
Stereochemical Control Racemic mixture Requires post-synthesis resolution

Stereochemical Considerations and Enantiomer Resolution

The C-10, C-11, and C-12 stereocenters dictate calanolide A’s bioactivity. Synthetic routes produce racemic mixtures, necessitating resolution:

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate (±)-calanolide A into (+)- and (−)-forms. The (+)-enantiomer matches natural calanolide A’s configuration (10R,11S,12S) and demonstrates EC₅₀ values of 0.1–0.2 μM against HIV-1, while (−)-calanolide A is inactive.

Asymmetric Synthesis Attempts

Efforts to achieve enantioselective synthesis via microbial reduction (e.g., Baker’s yeast) or chiral catalysts have met limited success, often resulting in ring cleavage or low enantiomeric excess.

Analytical Characterization

Synthetic calanolide A is validated using spectroscopic methods:

NMR Spectroscopy

  • ¹H-NMR (CDCl₃): δ 1.04 (t, J=7.4 Hz, CH₃), 1.15 (d, J=6.8 Hz, CH₃), 5.54 (d, J=10.4 Hz, H-7), 6.62 (d, J=10.1 Hz, H-8).
  • ¹³C-NMR: Signals at δ 170.8 (C-2 lactone), 161.2 (C-4 coumarin), and 102.1 (C-3 coumarin) confirm the core structure.

Mass Spectrometry

  • MS-CI: m/z 371 [M+1]⁺, 353 [M−OH]⁺ (base peak).

Table 3: Key Spectroscopic Data

Technique Diagnostic Signals
¹H-NMR δ 5.54 (H-7), 6.62 (H-8)
MS-CI m/z 371, 353
IR 1740 cm⁻¹ (lactone C=O)

Challenges and Alternative Pathways

Failed Routes

  • Robinson-Kostanecki Reaction: Treatment of chromene 11 with sodium acetate in acetic anhydride yielded enone 5 , but borohydride reduction led to pyrone ring opening instead of desired dihydroxylation.
  • Tri-n-butyltin Hydride: Attempted reduction of enone 5 produced enol 6 in ≤50% yield, unsuitable for scale-up.

Structural Modifications

Derivatives with altered alkyl chains (e.g., ethyl instead of propyl at C-4) show reduced activity, underscoring the necessity of the natural product’s substituents.

Pharmacological Relevance

While synthetic calanolide A matches natural material in anti-HIV assays, clinical development has faced hurdles:

  • Phase I Trials (2016): Demonstrated safety but limited bioavailability.
  • Analogs (e.g., F18): Synthesized to enhance potency and pharmacokinetics, though none have reached late-stage trials.

Analyse Chemischer Reaktionen

Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Calanolide A can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Naturally Occurring Analogues

Calanolide B: A structural isomer of calanolide A, isolated from C. lanigerum latex. It exhibits weaker anti-HIV-1 activity (EC₅₀ = 0.4 µM) and is inactive against HIV-2 . Unlike calanolide A, it is readily obtainable from renewable sources (e.g., Calophyllum seed oil) .

Costatolide (Calanolide B1) and Dihydrocostatolide: These isomers share anti-HIV-1 activity (EC₅₀ = 0.1–0.2 µM) but differ in resistance profiles. Costatolide synergizes with other antiretrovirals (e.g., protease inhibitors) and inhibits diverse HIV-1 clades, including syncytium-inducing and T-tropic isolates . Dihydrocostatolide shows comparable efficacy but reduced cytotoxicity .

Pseudocalanolides C and D: Originally misassigned structures, these compounds were reclassified after NMR analysis. Their anti-HIV activity remains understudied .

Calanolide E2 and F: Isolated from C. teysmani, calanolide E2 demonstrates notable anti-HIV activity (EC₅₀ = 0.02 µM), surpassing calanolide A in potency .

Activity Against Drug-Resistant Strains

Calanolide A maintains activity against NNRTI-resistant HIV-1 strains (e.g., K103N, Y181C) due to its distinct RT binding mode. Resistance mutations selected by calanolide A (e.g., T139I, L100I) differ from those induced by other NNRTIs like nevirapine . In contrast, costatolide and dihydrocostatolide show partial cross-resistance with calanolide A but retain efficacy against L187F and Y188H mutants .

Pharmacokinetic and Pharmacodynamic Profiles

Compound EC₅₀ (HIV-1) Therapeutic Index (TI) Oral Bioavailability Key Advantages Limitations
Calanolide A 0.1 µM 100–500 20–30% (rats) Dual anti-HIV/TB activity Low natural abundance; gastric irritation
Calanolide B 0.4 µM 50–200 Not reported Renewable sourcing Weaker potency; inactive vs. HIV-2
Costatolide 0.1 µM 200–800 Not reported Synergy with other antiretrovirals Limited clinical data
F18 7.4 nM >1,000 32.7% (rats) Nanomolar potency; targets Y181C Still investigational
11-Demethyl-12-Oxo 0.11 µM 818 Not reported Simplified synthesis Racemic mixture requires resolution

Additional Pharmacological Effects

  • Anti-Tubercular Activity: Calanolide A and B inhibit Mtb replication (MIC = 1–2 µg/mL), with calanolide A effective against multidrug-resistant strains .
  • Anticancer Potential: Calanolide A inhibits KB oral cancer cell proliferation (IC₅₀ = 10–50 mg/L) by suppressing telomerase activity and inducing G2/M arrest .

Biologische Aktivität

Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of Calanolide A, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.

Calanolide A exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:

  • Active site : Similar to other NNRTIs.
  • Foscarnet binding site : Allows for a different mode of inhibition.

This dual binding capability enables Calanolide A to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .

Antiviral Activity

Calanolide A has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .

Table 1: Antiviral Activity of Calanolide A

Strain Type EC50 (μM) Resistance
Syncytium-inducing0.02 - 0.5Effective
Non-syncytium-inducing0.02 - 0.5Effective
HIV-2Not effectiveN/A
SIVNot effectiveN/A

Safety Profile and Pharmacokinetics

A Phase I clinical trial assessed the safety and pharmacokinetics of Calanolide A in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:

  • Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.
  • A terminal-phase half-life (t1/2t_{1/2}) of approximately 20 hours at the highest dose.
  • Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .

Table 2: Pharmacokinetic Parameters of Calanolide A

Dose (mg) Cmax (ng/mL) Tmax (h) Half-Life (h)
200Variable2.4 - 5.2Not determined
400Variable2.4 - 5.2Not determined
600Variable2.4 - 5.2Not determined
800Higher than expected~20~20

Antitubercular Activity

In addition to its antiviral properties, Calanolide A has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .

Table 3: Antitubercular Activity of Calanolide A

Strain Type Activity
Drug-susceptibleEffective
Drug-resistantEffective

Case Studies and Research Findings

Recent studies have expanded the understanding of Calanolide A's biological activities beyond antiviral effects:

  • Antiproliferative Effects : In vitro studies have demonstrated that Calanolide A inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .
  • Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, Calanolide A has shown synergistic effects, enhancing overall antiviral efficacy .
  • Metabolism Studies : Ongoing research into the metabolism of Calanolide A derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .

Q & A

Q. What is the molecular mechanism of Calanolide A as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV-1?

Calanolide A inhibits HIV-1 reverse transcriptase by binding to a hydrophobic pocket near the enzyme’s active site, inducing conformational changes that disrupt its function. To validate this mechanism, researchers should employ:

  • In vitro assays : Measure inhibition kinetics using recombinant reverse transcriptase and viral RNA/DNA substrates .
  • Structural analysis : Use X-ray crystallography or cryo-EM to visualize binding interactions .
  • Resistance profiling : Compare efficacy against wild-type and NNRTI-resistant HIV strains to identify mutation-specific vulnerabilities .

Q. How can researchers verify the stereochemical configuration of Calanolide A during synthesis?

The compound has three defined stereocenters (10R, 11R, 12S). Methodological approaches include:

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .
  • NMR spectroscopy : Analyze coupling constants and NOE effects to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. What in vitro and in vivo models are appropriate for preclinical evaluation of Calanolide A’s anti-HIV activity?

  • In vitro : Use T-cell lines (e.g., MT-4 cells) infected with HIV-1IIIB, measuring viral replication via p24 antigen ELISA or RT-PCR .
  • In vivo : Employ humanized mouse models (e.g., NSG mice engrafted with CD34+ hematopoietic stem cells) to assess viral load reduction and CD4+ T-cell preservation .

Q. What natural sources and extraction methods yield Calanolide A?

Calanolide A is isolated from Calophyllum lanigerum var. austrocoriaceum. Key steps include:

  • Solvent extraction : Use methanol or dichloromethane on bark or twigs.
  • Chromatographic purification : Fractionate extracts via silica gel or HPLC .
  • Metabolomic profiling : Compare yields across geographical sources using LC-MS .

Q. How can researchers ensure reproducibility in synthesizing Calanolide A?

The four-step synthesis from phloroglucinol involves:

  • Pechmann reaction : Form coumarin derivatives.
  • Friedel-Crafts acylation : Introduce substituents.
  • Chromenylation : Construct the pyran ring.
  • Luche reduction : Finalize stereochemistry . Detailed protocols for reaction conditions (e.g., temperature, catalysts) and intermediate characterization (e.g., NMR, HRMS) are critical .

Advanced Research Questions

Q. How should clinical trials for Calanolide A be designed to address its pharmacokinetic limitations?

Phase 1 trials revealed dose-dependent safety (200–800 mg) but variable bioavailability. Recommendations:

  • Formulation optimization : Test lipid-based nanoemulsions to enhance solubility .
  • Drug-drug interaction studies : Assess CYP3A4-mediated metabolism using hepatocyte models .
  • Adaptive trial designs : Incorporate real-time PK/PD modeling to adjust dosing regimens .

Q. What strategies resolve contradictions in Calanolide A’s efficacy data across cell lines and animal models?

Discrepancies may arise from differences in viral strains or host factors. Mitigation approaches:

  • Standardized protocols : Use consensus HIV-1 clones (e.g., NL4-3) and isogenic cell lines.
  • Meta-analysis : Pool data from independent studies to identify confounding variables .
  • Mechanistic studies : Compare drug penetration in lymphoid vs. non-lymphoid tissues via mass spectrometry imaging .

Q. How can researchers overcome NNRTI cross-resistance in Calanolide A derivatives?

Structural modifications targeting conserved regions of the reverse transcriptase pocket:

  • Fragment-based drug design : Screen analogues using surface plasmon resonance (SPR) to identify high-affinity binders .
  • Resistance gene sequencing : Identify mutation hotspots (e.g., K103N, Y181C) and engineer compounds to bypass steric hindrance .

Q. What analytical methods quantify Calanolide A’s purity and stability in synthetic batches?

  • HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation, and photolysis .
  • QC thresholds : Set purity criteria at ≥98% (HPLC) and ≤0.5% enantiomeric excess (chiral HPLC) .

Q. How can Calanolide A’s synergistic potential with other antiretrovirals be systematically evaluated?

  • Combination index (CI) analysis : Use the Chou-Talalay method in primary CD4+ T cells .
  • Transcriptomic profiling : Identify pathways upregulated in synergistic vs. antagonistic pairs (e.g., Calanolide A + tenofovir) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Calanolide A
Reactant of Route 2
(+)-Calanolide A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.